![molecular formula C20H20N4O4 B2920437 5-(3,4-dimethoxyphenethyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 956790-82-2](/img/structure/B2920437.png)
5-(3,4-dimethoxyphenethyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
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Overview
Description
5-(3,4-dimethoxyphenethyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrrolo ring, and substituted with phenyl and dimethoxyphenethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenethyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate azide and alkyne precursors under copper-catalyzed conditions (CuAAC reaction).
Formation of the Pyrrolo Ring: The triazole intermediate can then undergo further cyclization with a suitable dione precursor to form the fused pyrrolo-triazole structure.
Substitution Reactions: Introduction of the phenyl and dimethoxyphenethyl groups can be carried out through nucleophilic substitution reactions using appropriate halide precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for catalyst selection, solvent optimization, and reaction condition refinement to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethoxyphenethyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halide precursors in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3,4-dimethoxyphenethyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenethyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-dimethoxyphenethyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione: can be compared with other triazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its fused pyrrolo-triazole structure and the presence of both phenyl and dimethoxyphenethyl substituents. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 5-(3,4-dimethoxyphenethyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H22N4O3
- Molecular Weight : 366.42 g/mol
- CAS Number : Not readily available in the literature.
The compound features a complex structure that includes a triazole ring and multiple aromatic substituents, which are known to influence its biological activity.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated activity against colon carcinoma HCT-116 cells with an IC50 value of 6.2 µM . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Triazoles are widely recognized for their antimicrobial effects. Research has shown that compounds within this class can inhibit the growth of various bacterial strains . The specific compound has not been extensively studied for its antimicrobial activity; however, its structural similarity to known active triazoles suggests potential efficacy.
Neuroprotective Effects
Some derivatives of triazoles have been reported to possess neuroprotective properties. Studies suggest that these compounds may modulate pathways involved in neurodegeneration . While direct evidence for the specific compound is limited, the pharmacophore model can be extrapolated from related structures.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes like carbonic anhydrase II, which plays a role in various physiological processes .
- Modulation of Signaling Pathways : Triazole derivatives may interfere with signaling pathways related to cell survival and apoptosis.
- DNA Interaction : Some studies indicate that triazoles can interact with DNA, leading to inhibited replication in cancer cells.
Case Studies
A comparative analysis of several studies highlights the biological potential of similar triazole compounds:
Properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-27-15-9-8-13(12-16(15)28-2)10-11-23-19(25)17-18(20(23)26)24(22-21-17)14-6-4-3-5-7-14/h3-9,12,17-18H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRXLAJQHPMYEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3C(C2=O)N(N=N3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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